molecular formula C15H11Cl4N3O3 B15075501 2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide

Cat. No.: B15075501
M. Wt: 423.1 g/mol
InChI Key: HZKWOYBWWXVNLK-UHFFFAOYSA-N
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Description

2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE is a complex organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitro, chloro, and phenylamino groups in its structure suggests potential reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzamide ring using a nitrating agent such as nitric acid.

    Chlorination: Incorporation of chlorine atoms through chlorination reactions, possibly using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: Formation of the amide bond by reacting the appropriate amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the chloro atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and inhibition due to its reactive groups.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups could play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-NITROBENZAMIDE: Lacks the additional chloro and phenylamino groups, making it less complex.

    N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Similar structure but without the nitro group.

    2-CHLORO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE: Contains an additional chloro group on the benzamide ring.

Uniqueness

The unique combination of nitro, chloro, and phenylamino groups in 2-NITRO-N-(2,2,2-TRICHLORO-1-(2-CHLORO-PHENYLAMINO)-ETHYL)-BENZAMIDE provides it with distinct reactivity and potential applications compared to its similar compounds. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H11Cl4N3O3

Molecular Weight

423.1 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl4N3O3/c16-10-6-2-3-7-11(10)20-14(15(17,18)19)21-13(23)9-5-1-4-8-12(9)22(24)25/h1-8,14,20H,(H,21,23)

InChI Key

HZKWOYBWWXVNLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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